![molecular formula C18H16OS B14275437 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol CAS No. 138510-42-6](/img/structure/B14275437.png)
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol is an organic compound that belongs to the class of naphthols This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group and a vinyl group attached to a dimethylthiophene moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with an appropriate acylating agent, followed by a series of reactions to introduce the naphthalene and hydroxyl groups. The reaction conditions typically involve the use of metal chlorides such as aluminum chloride or titanium tetrachloride as catalysts . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Analyse Chemischer Reaktionen
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol depends on its specific application. In organic electronics, its function is related to its ability to absorb and emit light, which is influenced by the electronic structure of the naphthalene and thiophene rings. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol can be compared with other similar compounds, such as:
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalene: Lacks the hydroxyl group, which may affect its reactivity and applications.
2-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-1-ol: Positional isomer with different properties due to the location of the hydroxyl group.
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]benzene: Contains a benzene ring instead of a naphthalene ring, leading to different electronic and photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
138510-42-6 |
|---|---|
Molekularformel |
C18H16OS |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-[1-(2,5-dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16OS/c1-11-10-16(13(3)20-11)12(2)18-15-7-5-4-6-14(15)8-9-17(18)19/h4-10,19H,2H2,1,3H3 |
InChI-Schlüssel |
NPNMBEVATSKXEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(=C)C2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



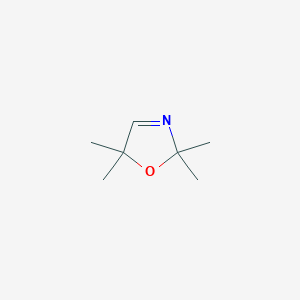
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
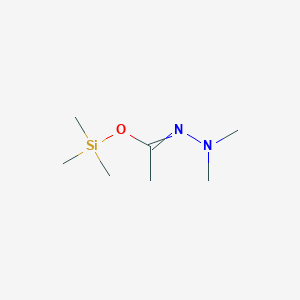
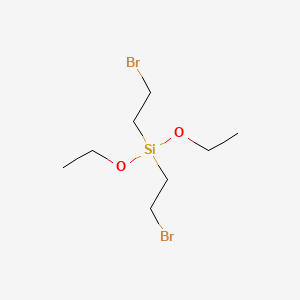

![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
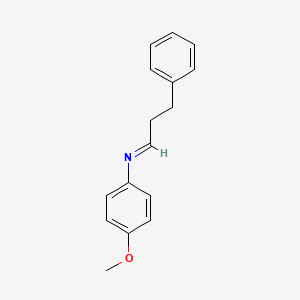
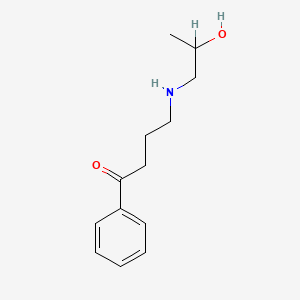
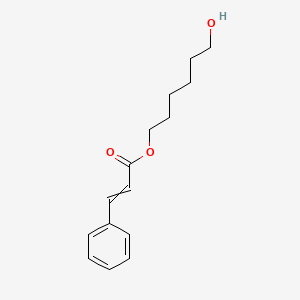
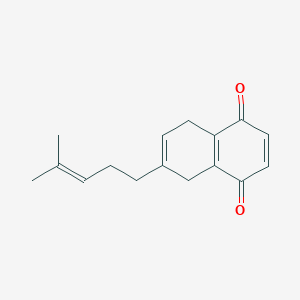
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)

![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
